molecular formula C13H13FO2 B13993524 1-[2-(Pent-4-yn-1-yloxy)-5-fluorophenyl]ethanone

1-[2-(Pent-4-yn-1-yloxy)-5-fluorophenyl]ethanone

Katalognummer: B13993524
Molekulargewicht: 220.24 g/mol
InChI-Schlüssel: WVFKFWQHDNGRFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Pent-4-yn-1-yloxy)-5-fluorophenyl]ethanone is an organic compound with the molecular formula C13H13FO2 and a molecular weight of 220.243 g/mol This compound features a fluorinated phenyl ring substituted with a pent-4-yn-1-yloxy group and an ethanone moiety

Vorbereitungsmethoden

The synthesis of 1-[2-(Pent-4-yn-1-yloxy)-5-fluorophenyl]ethanone typically involves the reaction of 2-(pent-4-yn-1-yloxy)-5-fluorobenzaldehyde with an appropriate acetylating agent under controlled conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dichloromethane. The product is then purified through standard techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

1-[2-(Pent-4-yn-1-yloxy)-5-fluorophenyl]ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as potassium carbonate, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-[2-(Pent-4-yn-1-yloxy)-5-fluorophenyl]ethanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[2-(Pent-4-yn-1-yloxy)-5-fluorophenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets are still under investigation, but the presence of the fluorine atom and the pent-4-yn-1-yloxy group likely play crucial roles in its activity .

Vergleich Mit ähnlichen Verbindungen

1-[2-(Pent-4-yn-1-yloxy)-5-fluorophenyl]ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable in various research and industrial contexts.

Eigenschaften

Molekularformel

C13H13FO2

Molekulargewicht

220.24 g/mol

IUPAC-Name

1-(5-fluoro-2-pent-4-ynoxyphenyl)ethanone

InChI

InChI=1S/C13H13FO2/c1-3-4-5-8-16-13-7-6-11(14)9-12(13)10(2)15/h1,6-7,9H,4-5,8H2,2H3

InChI-Schlüssel

WVFKFWQHDNGRFO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C=CC(=C1)F)OCCCC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.